Azobenzene, 4-(phenylazo)-

概要

説明

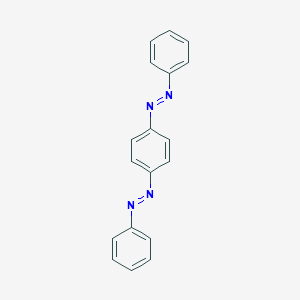

Azobenzene, 4-(phenylazo)-, is an organic compound characterized by the presence of an azo group (-N=N-) linking two phenyl rings. This compound is notable for its ability to undergo reversible photoisomerization, making it a valuable molecule in various scientific and industrial applications. The trans-isomer is more stable and linear, while the cis-isomer is less stable and bent. This photoresponsive behavior allows azobenzene derivatives to be used in applications such as molecular switches, sensors, and light-responsive materials .

準備方法

Synthetic Routes and Reaction Conditions: Azobenzene, 4-(phenylazo)-, can be synthesized through several methods:

Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds.

Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.

Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

Industrial Production Methods: Industrial production of azobenzene derivatives often involves large-scale azo coupling reactions due to their efficiency and scalability. The reaction conditions typically include controlled temperatures and pH levels to ensure high yields and purity of the final product .

化学反応の分析

Azobenzene, 4-(phenylazo)-, undergoes various chemical reactions:

Photoisomerization: Exposure to UV light induces the trans-to-cis isomerization, while visible light or heat can revert it to the trans form.

Oxidation and Reduction: Azobenzene can be reduced to hydrazobenzene or oxidized to azoxybenzene under specific conditions.

Substitution Reactions: The aromatic rings in azobenzene can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Photoisomerization: UV light (300-400 nm) for trans-to-cis conversion; visible light (>400 nm) or heat for cis-to-trans conversion.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.

Major Products:

Hydrazobenzene: Formed by the reduction of azobenzene.

Azoxybenzene: Formed by the oxidation of azobenzene.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Azobenzene derivatives, including 4-(phenylazo)-, have demonstrated considerable antimicrobial properties. Research has shown that compounds containing the azobenzene moiety exhibit a broad spectrum of pharmacological activities such as:

- Antibacterial : Azobenzene derivatives have been synthesized that show effective inhibition against various bacteria including Staphylococcus aureus and Escherichia coli. For instance, a study reported minimal inhibitory concentrations (MIC) ranging from 7.8 × 10⁻³ to 2.5 × 10⁻¹ mg/mL for different derivatives .

- Antifungal : Certain azobenzene compounds have also shown promising antifungal activity against phytopathogenic fungi with MIC values indicating effectiveness comparable to established antifungal agents .

Table 1: Antimicrobial Activity of Azobenzene Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 4-(phenylazo)-A | E. coli | 0.078 |

| 4-(phenylazo)-B | S. aureus | 0.0625 |

| 4-(phenylazo)-C | Bacillus licheniformis | 0.0625 |

Multi-Target Scaffold

The azobenzene structure serves as a multi-target scaffold in drug design, allowing for the development of compounds with diverse biological effects, including anti-inflammatory and anti-cancer properties. The ability to modify the azobenzene structure facilitates the synthesis of derivatives with enhanced therapeutic profiles .

Materials Science

Molecular Switches and Sensors

The unique photoresponsive behavior of azobenzene allows it to function as a molecular switch. The cis-trans isomerization can be triggered by light, making it suitable for applications in:

- Smart Materials : Azobenzene-based materials can change their shape or properties in response to light, enabling their use in actuators and responsive coatings.

- Sensors : The ability to undergo reversible conformational changes makes azobenzene derivatives ideal for use in sensors that detect environmental changes .

Case Study: Light-Responsive Hydrogels

Recent studies have investigated hydrogels incorporating azobenzene derivatives that exhibit significant swelling and deswelling behavior upon light exposure. These hydrogels can be utilized in drug delivery systems where the release of therapeutic agents can be controlled by light .

Photonic Devices

Azobenzene compounds are increasingly used in photonic applications due to their ability to modulate optical properties through light-induced isomerization. This characteristic is exploited in:

作用機序

The primary mechanism of action for azobenzene, 4-(phenylazo)-, is its ability to undergo reversible photoisomerization. This process involves the absorption of light, leading to a change in the molecular geometry from the trans to the cis form. The cis form can revert to the trans form either spontaneously in the dark or upon exposure to visible light or heat . This photoisomerization affects the compound’s electronic distribution and interactions with other molecules, making it useful in various applications .

類似化合物との比較

- Aminoazobenzene

- Pseudo-stilbene

- Bis(4-(phenylazo)phenyl)amine

- Tris(4-(phenylazo)phenyl)amine

生物活性

Azobenzene derivatives, particularly 4-(phenylazo)- , have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article delves into the antimicrobial, anticancer, and DNA-binding properties of this compound, supported by case studies and research findings.

Overview of Azobenzene, 4-(phenylazo)-

Azobenzene, characterized by its azo functional group (-N=N-), exhibits unique photochromic properties that allow it to switch between trans and cis isomers upon exposure to light. This property is not only pivotal for its applications in materials science but also enhances its biological activity.

Antimicrobial Activity

1. Mechanism of Action

The antimicrobial efficacy of azobenzene derivatives is attributed to their ability to interact with bacterial cell membranes and disrupt cellular functions. Studies have shown that the lipophilicity of these compounds enhances their binding to bacterial enzymes, leading to inhibition of cell growth. The presence of electron-withdrawing groups on the aromatic ring has been linked to increased antimicrobial potency.

2. Case Studies and Findings

- A study reported that various azobenzene derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds with a nitro group showed minimum inhibitory concentration (MIC) values as low as 8.25 μg/mL against Staphylococcus aureus and Bacillus subtilis .

- Another investigation highlighted that a synthesized compound exhibited inhibition zones ranging from 9 mm to 18 mm against pathogens like E. coli and P. aeruginosa, indicating robust antibacterial properties .

| Compound | Inhibition Zone (mm) | MIC (μg/mL) | Target Bacteria |

|---|---|---|---|

| ASBn | 8-12 | 50-250 | S. aureus, S. agalactiae |

| ASBm | 9-18 | 35 | B. subtilis, E. coli |

| Compound 3h | 16 | 40 | P. aeruginosa |

Anticancer Activity

1. Cytotoxic Effects

Research indicates that azobenzene derivatives can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, a compound was tested against A549 lung cancer cells, showing significant cytotoxic effects with an IC50 value indicating effective growth inhibition .

2. Molecular Mechanisms

The interaction of azobenzene compounds with epidermal growth factor receptors (EGFR) has been proposed as a mechanism for their anticancer activity. Molecular docking studies suggest that these compounds can effectively bind to EGFR, potentially inhibiting signaling pathways involved in tumor proliferation .

DNA-Binding Properties

1. Photoisomerization Effects

The ability of azobenzene derivatives to bind DNA has been extensively studied, particularly regarding their photoresponsive behavior. The binding affinity varies significantly between the trans and cis forms of the compound; for example, bicationic forms showed higher binding constants compared to monocationic forms .

2. Implications for Gene Regulation

The reversible nature of azobenzene's conformational change upon light exposure allows for potential applications in gene regulation and biosensing technologies. The stabilization or destabilization of DNA structures through controlled light exposure could lead to innovative therapeutic strategies .

特性

IUPAC Name |

phenyl-(4-phenyldiazenylphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYZYCHWGGSYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283337, DTXSID401043576 | |

| Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161-45-1, 36369-22-9 | |

| Record name | Azobenzene, 4-(phenylazo)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。